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Abstract
Compound DJ-V-159 is a novel, potent, and selective small molecule agonist of the G protein-

coupled receptor C6A (GPRC6A). Its discovery stemmed from a computationally-driven

approach, leveraging structural biology and virtual screening to identify new chemical entities

with the potential to modulate this therapeutically relevant target. Preclinical studies have

demonstrated the efficacy of DJ-V-159 in key physiological processes regulated by GPRC6A,

including glucose homeostasis and insulin secretion. This technical guide provides a

comprehensive overview of the discovery, origin, and preclinical characterization of DJ-V-159,

including detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Origin
The discovery of DJ-V-159 was reported by Pi and colleagues in a 2018 publication in PLOS

ONE[1][2]. The research team employed a structure-based virtual high-throughput screening

approach to identify novel agonists for GPRC6A, a receptor implicated in metabolic disorders

such as type 2 diabetes.

1.1. Computational Screening and Lead Identification

The discovery process began with the generation of a consensus homology model of the

GPRC6A receptor, focusing on its venus flytrap (VFT) and 7-transmembrane (7-TM)
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domains[1][2]. This model was then used to screen a chemical library for compounds predicted

to bind to the receptor. This computational approach led to the identification of several

promising tri-phenyl scaffold-based compounds.

1.2. Lead Optimization and Synthesis of DJ-V-159

Among the initial hits, a compound designated as A03 was selected for further chemical

modification to improve its potency and drug-like properties. DJ-V-159, with the chemical name

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, emerged from this lead

optimization process[1]. It was synthesized through the chemical modification of a substituted-

aniline and isophthaloyl dichloride.

Chemical Properties of DJ-V-159

Property Value Reference

CAS Number 2253744-53-3

Molecular Formula C24H12F6N4O2

Molecular Weight 502.37 g/mol

Mechanism of Action
DJ-V-159 functions as a potent agonist of the GPRC6A receptor. Upon binding, it activates

downstream signaling pathways, leading to various cellular responses.

2.1. GPRC6A-Mediated Signaling

Activation of GPRC6A by DJ-V-159 has been shown to stimulate two key intracellular signaling

pathways:

ERK Phosphorylation: DJ-V-159 induces the phosphorylation of Extracellular Signal-

regulated Kinase (ERK), a critical component of the mitogen-activated protein kinase

(MAPK) signaling cascade.

cAMP Accumulation: The compound also stimulates the production of cyclic adenosine

monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular
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processes.

The dual activation of these pathways underscores the multifaceted signaling capabilities of

GPRC6A in response to agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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